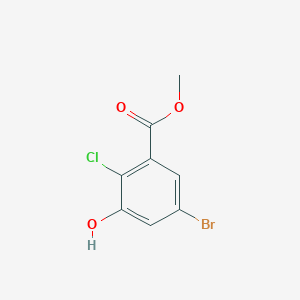

Methyl 5-bromo-2-chloro-3-hydroxybenzoate

Description

Contextualization within Halogenated Benzoate (B1203000) Chemistry

Halogenated benzoates are a class of compounds that have garnered significant attention in both environmental and synthetic chemistry. dss.go.tharizona.edu These molecules are characterized by a benzoic acid or benzoate ester core with one or more halogen atoms attached to the aromatic ring. The nature, number, and position of the halogen substituents profoundly influence the physical, chemical, and biological properties of these compounds. researchgate.net

In environmental science, halogenated benzoates are studied for their role as metabolites of more complex halogenated pollutants, such as polychlorinated biphenyls (PCBs). dss.go.tharizona.edu Some brominated and iodinated benzoates have been shown to stimulate the microbial dechlorination of PCBs, a process of significant interest for the bioremediation of contaminated sediments. dss.go.th While fluorinated and chlorinated benzoates were found to be less effective in this priming activity, the presence of bromine in compounds like Methyl 5-bromo-2-chloro-3-hydroxybenzoate suggests a potential, though unexplored, role in similar environmental processes. dss.go.th

From a synthetic chemistry perspective, halogenated benzoates are valuable building blocks. The halogen atoms can serve as handles for a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The parent compound for the synthesis of this compound is 5-bromo-2-chlorobenzoic acid, which itself is a key starting material for the synthesis of certain pharmaceuticals. google.comgoogle.com The synthesis of such precursors often involves multi-step processes, including diazotization and hydrolysis reactions. google.com

The table below provides a summary of the properties of related halogenated benzoic acids, which serve as precursors to the corresponding esters.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 5-Bromo-2-chlorobenzoic acid | C₇H₄BrClO₂ | 235.46 | 155-157 |

| 2-Bromo-5-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | 218-220 chemicalbook.com |

| 5-Bromo-2-hydroxy-3-methylbenzoic acid | C₈H₇BrO₃ | 231.05 | 231-234 sigmaaldrich.com |

Significance of the Hydroxyl and Ester Functionalities in Research

The presence of both a hydroxyl (-OH) and a methyl ester (-COOCH₃) group on the aromatic ring of this compound imparts a dual chemical nature to the molecule. These functional groups are pivotal in directing the compound's reactivity and potential applications.

The hydroxyl group is a versatile functional group in organic synthesis. It is an ortho-, para-directing group in electrophilic aromatic substitution, meaning it activates these positions for reaction. Its presence can also influence the acidity of the molecule and its ability to form hydrogen bonds, which can affect its physical properties and interactions with other molecules. In the context of substituted phenols, the hydroxyl group can be a site for etherification or esterification, allowing for the introduction of a wide range of other functional groups. ambeed.com Furthermore, the hydroxyl group can participate in reactions such as the Pechmann coumarin (B35378) synthesis and the Reimer-Tiemann reaction. ambeed.com

The ester functional group is one of the most common and important functional groups in organic chemistry. nih.gov Esters are frequently found in natural products and are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. rsc.org The ester group is susceptible to nucleophilic acyl substitution, most notably hydrolysis back to the corresponding carboxylic acid and alcohol. msu.edu This reaction, known as saponification when carried out under basic conditions, is a fundamental transformation in organic chemistry. The rate of hydrolysis can be influenced by the electronic and steric effects of the other substituents on the aromatic ring. researchgate.net The ester group can also be reduced to an alcohol or converted to an amide.

The interplay between the hydroxyl and ester groups in a molecule like this compound can lead to interesting chemical properties. For instance, the hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen of the ester group, which can affect the conformation and reactivity of the molecule.

Overview of Research Directions for Substituted Benzoate Esters

Substituted benzoate esters are a versatile class of compounds with a broad range of research applications. The ability to systematically vary the substituents on the aromatic ring allows for the fine-tuning of their properties for specific purposes.

One significant area of research is in the field of materials science , particularly in the development of liquid crystals . Fluoro-substituted benzoate esters have been synthesized and studied for their liquid crystalline properties. tandfonline.com The number and position of the fluorine atoms, as well as the direction of the ester bond, have been shown to influence the mesomorphic properties of these molecules. tandfonline.com This suggests that other halogenated benzoate esters, including those with chloro and bromo substituents, could also be explored for their potential as liquid crystal materials.

In the realm of synthetic methodology , benzoates are being investigated as photosensitization catalysts . nih.gov Certain benzoate derivatives have been shown to act as catalysts or auxiliaries for light-powered C(sp³)–H fluorinations, a transformation of great interest for the late-stage functionalization of complex molecules. nih.gov This opens up the possibility of using specifically substituted benzoates to direct and improve the efficiency of important chemical reactions.

Another emerging research direction is the synthesis of novel functional materials with tailored optical properties . Benzoate esters are being incorporated as acceptor units in molecules designed for applications in organic light-emitting diodes (OLEDs). researchgate.net By combining a benzoate acceptor with various donor moieties, researchers are creating new materials with specific absorption and emission characteristics. researchgate.net Theoretical studies, such as Density Functional Theory (DFT), are often employed to understand the electronic structure of these molecules and to guide the design of new materials. researchgate.net

The synthesis of substituted benzoate esters themselves is also an active area of research. Efficient and environmentally friendly methods for esterification are continuously being developed. For example, the use of solid acid catalysts, such as those based on zirconium and titanium, has been reported for the synthesis of a series of methyl benzoates from the corresponding benzoic acids and methanol (B129727). mdpi.com

The following table summarizes some of the research applications of substituted benzoate esters:

| Research Area | Application of Substituted Benzoate Esters | Key Findings |

| Materials Science | Liquid Crystals | Fluoro-substitution enhances the SmA phase in benzoate liquid crystals. tandfonline.com |

| Synthetic Methodology | Photosensitization Catalysts | Benzoates can act as catalysts for light-powered C-H fluorination. nih.gov |

| Organic Electronics | OLED Materials | Benzoate esters can function as acceptor units in emissive materials. researchgate.net |

| Catalysis | Esterification Methods | Solid acid catalysts provide an efficient route to methyl benzoates. mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrClO3 |

|---|---|

Molecular Weight |

265.49 g/mol |

IUPAC Name |

methyl 5-bromo-2-chloro-3-hydroxybenzoate |

InChI |

InChI=1S/C8H6BrClO3/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3,11H,1H3 |

InChI Key |

PLCQZWZMORGXCQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Br)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 5 Bromo 2 Chloro 3 Hydroxybenzoate and Analogues

Strategies for Constructing the Halogenated Benzene (B151609) Core

The construction of the specific 5-bromo-2-chloro-3-hydroxy-substituted benzene ring is a multi-step process. The order of introduction of the substituents is critical to achieving the desired isomer.

Electrophilic Aromatic Substitution Approaches (Bromination/Chlorination)

Electrophilic aromatic substitution is a fundamental method for introducing halogen atoms onto a benzene ring. The existing substituents on the ring direct the position of the incoming electrophile.

Bromination: The bromination of substituted benzoic acids or their esters is a common synthetic step. For instance, the synthesis of 5-bromo-2-chlorobenzoic acid can be achieved by treating 2-chlorobenzoic acid with N-bromosuccinimide (NBS) in the presence of concentrated sulfuric acid. chemicalbook.comgoogle.com The use of a catalyst, such as sodium sulfide, can help to inhibit the formation of unwanted isomers like 4-bromo-2-chlorobenzoic acid. google.com

| Reactant | Reagent | Catalyst | Product | Yield | Reference |

| 2-chlorobenzoic acid | N-bromosuccinimide (NBS) | Sulfuric acid, Sodium sulfide | 5-bromo-2-chlorobenzoic acid | 85.0% | chemicalbook.com |

| 2-chlorobenzoic acid | N-bromosuccinimide (NBS) | Sulfuric acid, Potassium sulfide | 5-bromo-2-chlorobenzoic acid | Not specified | google.com |

Chlorination: The introduction of a chlorine atom can also be achieved through electrophilic substitution. However, direct chlorination of a hydroxybenzoic acid derivative must be carefully controlled to avoid multiple substitutions and oxidation.

Precursor Functionalization Routes

An alternative to direct halogenation of a pre-formed benzene ring is the use of a precursor molecule that already contains some of the desired functional groups.

A plausible route to Methyl 5-bromo-2-chloro-3-hydroxybenzoate involves the synthesis of the corresponding carboxylic acid, 5-bromo-2-chloro-3-hydroxybenzoic acid, as a key intermediate. The synthesis of this precursor can be envisioned through several pathways, often starting from a more readily available substituted benzoic acid.

One potential pathway starts with 2-chlorobenzotrichloride, which can be brominated and then hydrolyzed to form 5-bromo-2-chlorobenzoic acid. google.com This intermediate is crucial for the synthesis of certain pharmaceuticals. google.com Another approach involves the diazotization of a 5-bromo-2-aminobenzoic acid derivative, followed by a Sandmeyer-type reaction to introduce the chloro group. google.com The introduction of the hydroxyl group at the 3-position would likely proceed via nitration, followed by reduction to an amine, diazotization, and subsequent hydrolysis to the phenol (B47542).

| Starting Material | Key Steps | Intermediate/Product | Reference |

| 2-chlorobenzotrichloride | Bromination, Hydrolysis | 5-bromo-2-chlorobenzoic acid | google.com |

| 5-bromo-2-aminobenzoic acid derivative | Diazotization, Sandmeyer reaction | 5-bromo-2-chlorobenzoic acid derivative | google.com |

Methyl 2-hydroxybenzoate, also known as methyl salicylate (B1505791), is a naturally occurring compound that can serve as a starting material for more complex derivatives. rsc.orgrsc.orghmdb.cafoodb.ca The hydroxyl and ester groups on methyl salicylate are ortho, para-directing. Therefore, electrophilic substitution will preferentially occur at the 3- and 5-positions.

To synthesize this compound from methyl salicylate, a sequence of halogenation reactions would be necessary. For example, bromination of methyl salicylate would likely yield a mixture of 3-bromo and 5-bromo isomers. The subsequent chlorination would then be directed by the existing substituents. The synthesis of methyl 5-bromo-3-propionylsalicylate from methyl 5-bromosalicylate demonstrates the feasibility of reactions at the 3-position. chemicalbook.com

Esterification Techniques for Methyl Benzoates

The final step in the synthesis of this compound is the esterification of the corresponding carboxylic acid.

Direct Esterification with Methanol (B129727) in the Presence of Acid Catalysts

The Fischer esterification is a classic and widely used method for converting carboxylic acids to esters. This reaction involves heating the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst.

Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid. rsc.org The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. For example, the esterification of 5-bromo-2-chlorobenzoic acid with methanol and sulfuric acid at reflux for 16 hours affords the corresponding methyl ester in high yield.

Solid acid catalysts, such as modified montmorillonite (B579905) K10 clay, have also been employed for the esterification of substituted benzoic acids. epa.govijstr.org These catalysts offer advantages such as easier separation from the reaction mixture and potential for reuse. ijstr.org Microwave-assisted Fischer esterification has also been shown to be an efficient method. researchgate.net

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product | Reference |

| 5-bromo-2-chlorobenzoic acid | Methanol | Sulfuric acid | 64°C, 16 h | Methyl 5-bromo-2-chlorobenzoate | |

| Substituted benzoic acids | Methanol | Phosphoric acid modified Montmorillonite K-10 | Reflux, 5 h | Corresponding methyl esters | ijstr.org |

| Benzoic acid | Methanol | Toluene-p-sulfonic acid | Various temperatures | Methyl benzoate (B1203000) | rsc.org |

Reflux Methods for Optimized Yields and Reaction Efficiency

Refluxing is a standard and crucial technique in the synthesis of substituted benzoates, employed to maintain a reaction at a constant, elevated temperature to increase the reaction rate and drive it towards completion. This method is particularly vital for reactions that are slow at room temperature, such as esterifications and certain substitution reactions.

Synthesis of Positional Isomers and Closely Related Analogues

The precise placement of functional groups on the aromatic ring is critical and requires distinct synthetic routes for each isomer.

Synthetic Routes to Methyl 5-bromo-3-chloro-2-hydroxybenzoate

Preparation of Methyl 4-bromo-2-chloro-3-hydroxybenzoate

The synthesis of this isomer likely proceeds via the esterification of its corresponding carboxylic acid. A documented method exists for the preparation of the precursor, Methyl 4-bromo-2-chlorobenzoate, from 4-bromo-2-chlorobenzoic acid. chemicalbook.com In this procedure, dry hydrogen chloride gas is bubbled through a methanol solution of the acid until reflux occurs. The mixture is then stirred overnight at room temperature. After workup, this esterification yields the product as a light tan oil with a high yield of 94%. chemicalbook.com The subsequent introduction of a hydroxyl group at the 3-position would complete the synthesis.

| Reaction Step | Reactants | Reagents/Conditions | Yield |

| Esterification | 4-bromo-2-chlorobenzoic acid, Methanol | Dry HCl gas, Room Temperature (overnight) | 94% |

Synthesis of Methyl 5-bromo-2-hydroxy-3-propionylbenzoate

A well-documented method for the synthesis of Methyl 5-bromo-2-hydroxy-3-propionylbenzoate (CAS 91099-82-0) involves a Friedel-Crafts acylation reaction. chemicalbook.comnih.gov This approach starts with methyl 5-bromosalicylate and reacts it with propionyl chloride. The reaction is catalyzed by anhydrous aluminum chloride. The mixture is initially maintained at room temperature and then heated to 80°C for 7 hours to ensure the reaction goes to completion. chemicalbook.com After cooling and decomposition of the reaction mixture with water, the product is extracted and purified to afford pale yellow, needle-like crystals. This method is highly efficient, achieving a yield of 95.5% based on the consumed starting material. chemicalbook.com

| Reactant | Reagent | Catalyst | Conditions | Yield |

| Methyl 5-bromosalicylate | Propionyl chloride | Anhydrous aluminum chloride | Heat to 80°C for 7 hours | 95.5% |

Methylation of Hydroxyl-Substituted Benzoic Acids

The term "methylation" in the context of hydroxyl-substituted benzoic acids can refer to two distinct transformations: esterification of the carboxylic acid group or etherification of the phenolic hydroxyl group.

Esterification (Methylation of the Carboxylic Acid Group): This is a common reaction to produce the methyl ester. A standard laboratory method involves dissolving the parent benzoic acid in methanol and adding a catalytic amount of a strong acid, such as concentrated sulfuric acid or by bubbling dry hydrogen chloride gas, often followed by heating under reflux. chemicalbook.comgoogle.com For example, 4-bromo-2-methylbenzoic acid is dissolved in methanol with a sulfuric acid catalyst to generate the methyl ester intermediate. google.com

Etherification (Methylation of the Phenolic Hydroxyl Group): To selectively methylate the hydroxyl group on the aromatic ring, different reagents are required. A common laboratory method involves using dimethyl sulfate (B86663) in the presence of a base. For instance, milled wood lignin, which contains phenolic hydroxyl groups, can be methylated by dissolving it in aqueous sodium hydroxide (B78521) and then adding dimethyl sulfate. The reaction is stirred at room temperature before being heated to 80°C for two hours to ensure a high degree of methylation. [15 from first search] This process converts the reactive phenolic hydroxyl groups into more stable methyl ethers.

Reactivity and Reaction Mechanisms of Methyl 5 Bromo 2 Chloro 3 Hydroxybenzoate

Transformations Involving the Ester Moiety

The methyl ester group of Methyl 5-bromo-2-chloro-3-hydroxybenzoate is a key site for chemical modification, primarily through nucleophilic acyl substitution reactions. The reactivity of the carbonyl carbon is influenced by the electronic nature of the substituents on the benzene (B151609) ring.

Hydrolysis Reactions

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-bromo-2-chloro-3-hydroxybenzoic acid, can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. However, for sterically hindered esters, such as those with substituents in the ortho position to the ester group, this reaction can be slow. cdnsciencepub.com For instance, the hydrolysis of methyl benzoate (B1203000) in aqueous sulfuric acid is a well-studied reaction. cdnsciencepub.com

Base-Catalyzed Hydrolysis (Saponification): The hydrolysis is more commonly and efficiently carried out using a base, such as sodium hydroxide (B78521). The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the carboxylate salt and methanol (B129727). Subsequent acidification of the reaction mixture protonates the carboxylate to give the free carboxylic acid. Studies on the saponification of methyl benzoates have shown that even sterically hindered esters can be hydrolyzed effectively at high temperatures. rsc.orgpsu.edursc.org For example, a study on the hydrolysis of various methyl benzoates demonstrated that using a 2% potassium hydroxide solution at temperatures between 200-300 °C leads to quantitative saponification within 30 minutes. rsc.orgpsu.edu

A plausible reaction scheme for the base-catalyzed hydrolysis is as follows:

Nucleophilic attack of the hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the methoxide (B1231860) ion.

Proton transfer from the newly formed carboxylic acid to the methoxide ion.

Acidification of the resulting carboxylate salt to yield the final carboxylic acid product.

A patent describes a method for preparing 5-bromo-2-chloro-benzoic acid from its ethyl ester by hydrolysis with a 30% NaOH solution at 40-55 °C, followed by acidification with concentrated hydrochloric acid. google.com This provides a relevant analogy for the hydrolysis of the methyl ester.

| Condition | Reagents | Products | Notes |

| Acidic Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | 5-bromo-2-chloro-3-hydroxybenzoic acid, Methanol | Can be slow for sterically hindered esters. cdnsciencepub.com |

| Basic Hydrolysis | 1. NaOH or KOH, H₂O2. H⁺ | 5-bromo-2-chloro-3-hydroxybenzoic acid, Methanol | Generally more efficient than acid-catalyzed hydrolysis. rsc.orgpsu.edursc.org |

Transesterification Studies

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the alcohol acts as a nucleophile, attacking the protonated carbonyl carbon of the ester. To drive the equilibrium towards the desired product, the alcohol is often used in large excess. masterorganicchemistry.com

Base-Catalyzed Transesterification: A more common method involves the use of an alkoxide as a nucleophile. The reaction proceeds through a nucleophilic acyl substitution mechanism. The choice of alkoxide determines the resulting ester. For example, using sodium ethoxide in ethanol (B145695) would yield Ethyl 5-bromo-2-chloro-3-hydroxybenzoate. Research has shown that even challenging transesterifications of aryl esters with phenols can be achieved using alkali metal catalysts. rsc.orgrsc.orgresearchgate.net

The general mechanism for base-catalyzed transesterification involves:

Nucleophilic attack of the alkoxide on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the original alkoxide (methoxide in this case).

| Catalyst Type | Reagents | Potential Product Example | Key Considerations |

| Acid | R'-OH, H⁺ | Ethyl 5-bromo-2-chloro-3-hydroxybenzoate (with ethanol) | Requires excess alcohol to shift equilibrium. masterorganicchemistry.com |

| Base | R'-O⁻Na⁺ (e.g., NaOEt) | Ethyl 5-bromo-2-chloro-3-hydroxybenzoate (with sodium ethoxide) | Generally proceeds under milder conditions than acid catalysis. masterorganicchemistry.com |

Reactions at the Hydroxyl Group

The phenolic hydroxyl group on the aromatic ring is another site of significant reactivity, allowing for esterification, oxidation, and etherification reactions.

Esterification with Carboxylic Acids to Form Complex Esters

The direct esterification of the phenolic hydroxyl group with a carboxylic acid is generally a slow reaction. psu.edu More reactive carboxylic acid derivatives, such as acid chlorides or anhydrides, are typically used to form more complex esters.

The reaction with an acyl chloride, such as acetyl chloride, in the presence of a base like pyridine (B92270), would yield the corresponding acetate (B1210297) ester. Similarly, reaction with an acid anhydride (B1165640), like acetic anhydride, often requires heating or a catalyst to proceed at a reasonable rate. psu.edu

| Reagent Type | Example Reagent | Potential Product | Reaction Conditions |

| Acyl Chloride | Acetyl chloride (CH₃COCl) | Methyl 5-bromo-2-chloro-3-acetoxybenzoate | Typically in the presence of a base (e.g., pyridine). psu.edu |

| Acid Anhydride | Acetic anhydride ((CH₃CO)₂O) | Methyl 5-bromo-2-chloro-3-acetoxybenzoate | Often requires warming or a catalyst. psu.edu |

Oxidation Reactions to Carbonyl Groups

The phenolic hydroxyl group can be oxidized to a carbonyl group, potentially forming a quinone structure. The presence of both electron-withdrawing halogens and the ester group on the ring will influence the feasibility and regioselectivity of this oxidation. Phenols are known to be oxidized to quinones by strong oxidizing agents. nih.govresearchgate.netjove.com For instance, o-iodoxybenzoic acid (IBX) has been reported to regioselectively oxidize phenols to o-quinones. nih.gov The oxidation of halogenated phenols is also a known transformation. nih.gov

The oxidation of this compound would likely lead to a substituted benzoquinone derivative. The exact structure of the product would depend on the oxidant used and the reaction conditions. The oxidation of 5-bromo-3-chloro-2-hydroxybenzoic acid, a related compound, is known to form corresponding quinones.

| Oxidizing Agent | Potential Product Type | General Observation |

| o-Iodoxybenzoic Acid (IBX) | Substituted o-quinone | IBX is known for the regioselective oxidation of phenols. nih.gov |

| Chromic Acid | Substituted quinone | A strong oxidizing agent capable of oxidizing phenols. |

Etherification Reactions

The phenolic hydroxyl group can be converted to an ether through various etherification methods. The Williamson ether synthesis is a classic and widely used method for this transformation. google.comorganic-chemistry.orgorganic-chemistry.org

In this reaction, the phenol (B47542) is first deprotonated with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide ion. This phenoxide then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether.

For example, reacting this compound with methyl iodide in the presence of a base would yield Methyl 5-bromo-2-chloro-3-methoxybenzoate.

| Base | Alkylating Agent | Potential Product | Reaction Type |

| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Methyl 5-bromo-2-chloro-3-methoxybenzoate | Williamson Ether Synthesis google.comorganic-chemistry.orgorganic-chemistry.org |

| Potassium Carbonate (K₂CO₃) | Ethyl Bromide (CH₃CH₂Br) | Methyl 5-bromo-2-chloro-3-ethoxybenzoate | Williamson Ether Synthesis google.comorganic-chemistry.orgorganic-chemistry.org |

Reactivity of the Halogen Substituents (Bromine and Chlorine)

The presence of both bromine and chlorine atoms on the aromatic ring of this compound provides distinct sites for chemical modification. The inherent differences in the carbon-halogen bond strengths (C-Cl > C-Br) and their positions relative to the activating hydroxyl group and the deactivating ester group create opportunities for selective functionalization.

Nucleophilic Substitution Reactions

Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNAr) when substituted with potent electron-withdrawing groups. wikipedia.org In the case of this compound, the methyl ester group acts as an electron-withdrawing substituent, rendering the ring more susceptible to attack by nucleophiles. masterorganicchemistry.com The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org For the substitution to occur, the electron-withdrawing group should ideally be positioned ortho or para to the leaving group (the halogen) to effectively stabilize this intermediate. libretexts.orgbyjus.com

The two halogen atoms, bromine and chlorine, serve as leaving groups in nucleophilic aromatic substitution reactions. Nucleophiles such as amines, thiols, and alkoxides can displace one or both of these halogens. In many SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Consequently, the more electronegative halogen often leads to a faster reaction because it enhances the electrophilicity of the carbon atom to which it is attached. This can make the C-Cl bond more reactive than the C-Br bond in some SNAr scenarios, which is opposite to the trend seen in SN1 and SN2 reactions. chemistrysteps.com However, the leaving group's ability to depart in the second step (elimination) also plays a role, where bromide is generally a better leaving group than chloride. The ultimate regioselectivity depends on a delicate balance of these electronic factors and the specific reaction conditions employed.

The conditions for nucleophilic aromatic substitution on halogenated aromatics are dictated by the reactivity of the substrate and the nucleophile. Generally, these reactions require forcing conditions, including the use of strong nucleophiles and elevated temperatures.

Key reaction components include:

Reagents: Strong nucleophiles are typically required. Examples include sodium methoxide (for methoxylation), sodium amide (for amination), and sodium thiophenoxide (for thiolation). chemistrysteps.combyjus.com

Solvents: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Hexamethylphosphoramide (HMPA) are often used as they can solvate the cation of the nucleophilic reagent, thereby increasing the nucleophilicity of the anion.

Temperature: Due to the stability of the aromatic ring, these substitutions often require significant heat to overcome the activation energy barrier. Temperatures can range from moderate to high (e.g., 100-200 °C), depending on the specific reactants.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

| Nucleophile Type | Example Reagent | Typical Solvent | Temperature Range | Expected Transformation |

|---|---|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | Methanol (MeOH), DMF | 50-150 °C | Displacement of a halogen to form a methoxy (B1213986) ether. |

| Amine | Ammonia (NH₃), Sodium Amide (NaNH₂) | N/A (neat), Toluene | High Pressure, < 100 °C | Displacement of a halogen to form an aniline (B41778) derivative. chemistrysteps.com |

| Thiolate | Sodium Thiophenoxide (NaSPh) | DMF, DMSO | 25-100 °C | Displacement of a halogen to form a thioether. |

Cross-Coupling Reactions in Organic Synthesis

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for forming carbon-carbon and carbon-heteroatom bonds by functionalizing halogenated arenes. rsc.org These reactions, including the Nobel Prize-winning Suzuki-Miyaura coupling, are fundamental in modern organic synthesis. rsc.orglibretexts.org The differential reactivity between the C-Br and C-Cl bonds in this compound allows for selective and sequential cross-coupling reactions.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound (typically a boronic acid or ester) in the presence of a base. libretexts.orgyoutube.com A key aspect of this reaction is the relative reactivity of different halogens in the oxidative addition step, which is often the rate-determining step of the catalytic cycle. rsc.org

The order of reactivity for aryl halides in the oxidative addition to a palladium(0) complex is generally:

I > Br > OTf > Cl

This reactivity trend allows for the selective functionalization of the C-Br bond in this compound, leaving the C-Cl bond intact for subsequent transformations. By carefully selecting the palladium catalyst, ligand, base, and reaction temperature, chemists can achieve high yields of the mono-arylated product. nih.gov

Table 2: Typical Conditions for Selective Suzuki-Miyaura Coupling of Bromo-Arenes

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | The active catalyst that facilitates the reaction cycle. youtube.com |

| Ligand | Triphenylphosphine (PPh₃), XPhos, SPhos | Stabilizes the palladium center and modulates its reactivity. |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species in the transmetalation step. youtube.com |

| Solvent | Toluene/Water, Dioxane/Water, DMF | Solubilizes reactants and facilitates the reaction. |

| Boron Reagent | Arylboronic acids, Arylboronic esters | Provides the carbon fragment to be coupled to the bromo-arene. libretexts.org |

The principles of palladium-catalyzed cross-coupling are broadly applicable, and extensive research has been conducted on halogenated heterocyclic compounds, such as pyridine derivatives. researchgate.net Pyridines are particularly important scaffolds in medicinal chemistry and materials science. The coupling reactions of halopyridines, including Suzuki, Stille, and Heck reactions, allow for the synthesis of highly functionalized pyridine structures. acs.orgacs.org

Studies on dihalogenated pyridines have shown that selective coupling is achievable based on the electronic nature and position of the halogen atoms. For instance, in 2-chloro-3-aminopyridine, the Suzuki coupling was reported to be challenging without protection of the amine, though other derivatives reacted successfully. acs.org The reactivity can be influenced by the ability of the pyridine nitrogen to coordinate with the palladium catalyst, which can sometimes deactivate it. researchgate.net The successful development of coupling methods for these challenging substrates, often requiring specific ligands and conditions, provides valuable insight into the potential for similar selective reactions on other complex halogenated aromatics like this compound. acs.org

Mechanistic Insights into Ligand Transfer and Reductive Elimination in Cross-Coupling

The cross-coupling reactions of haloaromatic compounds like this compound are fundamental in carbon-carbon bond formation, typically catalyzed by transition metals such as palladium. The mechanism for these reactions is generally understood to proceed through a catalytic cycle involving oxidative addition, transmetalation (ligand transfer), and reductive elimination. youtube.comyoutube.com

The cycle initiates with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond of the aryl halide. youtube.com In the case of this compound, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective oxidative addition at the C5 position. Following this, a transmetalation step occurs where an organometallic reagent (R'-M) transfers its organic group (R') to the palladium center, displacing the halide and forming an Ar-Pd-R' species. youtube.com

The final and crucial step is reductive elimination, where the two organic ligands (the aryl group from the benzoate and the R' group) are coupled together, forming a new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.comyoutube.com The stability of the intermediate Ar-Pd-Ar' complex is critical; it must be stable enough to form but reactive enough to undergo reductive elimination. youtube.com For reductive elimination to occur, the ligands to be coupled must typically be in a cis orientation to each other on the metal center. youtube.comyoutube.com

The rate and efficiency of reductive elimination are influenced by several factors. Electron-withdrawing groups on the aryl ring can sometimes slow down the oxidative addition step by decreasing the electron density at the palladium center, while electron-donating groups can have the opposite effect. inorgchemres.org Conversely, the reductive elimination step is often promoted by electron deficiency at the metal center. nih.gov Steric hindrance from bulky ligands on the palladium catalyst can also facilitate reductive elimination by promoting the collapse of the organometallic intermediate. wiley-vch.de In some systems, the reductive elimination step can be the rate-determining step of the entire catalytic cycle. inorgchemres.orgwiley-vch.de

| Factor | Effect on Reductive Elimination |

| Ligand Steric Bulk | Increased bulk generally accelerates reductive elimination. wiley-vch.de |

| Electronic Effects | Electron-deficient metal centers often undergo faster reductive elimination. nih.gov |

| Ligand Orientation | A cis arrangement of the coupling partners is typically required. youtube.comyoutube.com |

| Substituents on Aryl Ring | Electron-donating groups can increase the rate of oxidative addition, making reductive elimination the rate-determining step. inorgchemres.org |

Reduction Reactions

Reduction of the Hydroxyl Group to Ethers or Alcohols

The phenolic hydroxyl group at the C3 position of this compound can undergo several types of reactions, including conversion to an ether. The formation of phenol ethers is a common transformation, often achieved through the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of the phenol by a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide via nucleophilic substitution to yield the corresponding ether. wikipedia.org

The acidity of the phenolic proton is influenced by the electronic effects of the substituents on the benzene ring. The electron-withdrawing chloro, bromo, and methyl ester groups on the ring are expected to increase the acidity of the hydroxyl group, facilitating its deprotonation.

Alternatively, the phenolic hydroxyl group can be completely removed and replaced by a hydrogen atom. This deoxygenation reaction is more complex. One strategy involves converting the phenol into a phenyl ether, such as a 2,4-dinitrophenyl ether, which can then be cleaved under specific reductive conditions. google.com Another method involves the conversion of the phenol to a 1-phenyl-5-tetrazolyl ether, followed by hydrogenolysis with a palladium catalyst to achieve ethereal fission. google.com

| Reaction Type | Reagents | Product |

| Ether Synthesis (Williamson) | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (e.g., CH₃I, C₂H₅Br) | Alkoxy derivative at C3 position. wikipedia.org |

| Deoxygenation (via Tetrazolyl Ether) | 1. 1-phenyl-5-chlorotetrazole 2. H₂, Pd/C catalyst | The hydroxyl group is replaced by hydrogen. google.com |

Reduction of Carbonyl Groups in Related Structures

The carbonyl group of the methyl ester in this compound can be reduced to a primary alcohol. Carboxylic acid esters are generally resistant to reduction by mild reducing agents like sodium borohydride (B1222165) (NaBH₄). libretexts.org Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically required to achieve this transformation. libretexts.orgwikipedia.org

The reduction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating the methoxide leaving group to form an intermediate aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced further by another equivalent of hydride to an alkoxide. A final aqueous workup step protonates the alkoxide to yield the primary alcohol. libretexts.org

Chemoselective reduction of the ester carbonyl in the presence of the aryl halides is expected, as the C-Br and C-Cl bonds are generally not reduced by hydride reagents like LiAlH₄ under standard conditions. The phenolic hydroxyl group, being acidic, would be deprotonated by the hydride reagent, consuming an equivalent of the reagent before the reduction of the ester proceeds.

Recent methodologies have also explored the electrochemical reduction of benzoic acid esters to the corresponding benzyl (B1604629) alcohols, using water as the hydrogen source. rsc.org Furthermore, enzymatic methods using carboxylate reductases have been developed for the selective reduction of carboxylic acids to aldehydes. nih.gov

| Reducing Agent | Selectivity and Outcome |

| Sodium Borohydride (NaBH₄) | Generally not strong enough to reduce the ester group. libretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | Reduces the ester to a primary alcohol. libretexts.orgwikipedia.org Will also deprotonate the phenolic hydroxyl group. |

| Diisobutylaluminum Hydride (DIBAL-H) | Can be used to reduce esters to aldehydes at low temperatures with careful control of stoichiometry. wikipedia.org |

| Electrochemical Reduction | Can reduce the ester to an alcohol using water as a proton source. rsc.org |

Derivatives and Analogues: Synthesis and Functionalization

Design and Synthesis of Novel Halogenated Benzoate (B1203000) Esters

The core structure of halogenated benzoate esters serves as a scaffold for creating novel compounds through targeted modifications on both the aromatic ring and the ester group. These modifications are crucial for tuning the electronic and steric properties of the molecule, which can influence its reactivity and potential applications.

The aromatic ring of benzoate esters is amenable to various electrophilic substitution reactions, allowing for the introduction of additional functional groups that can serve as handles for further diversification. For instance, related bromo-hydroxybenzoate structures can undergo reactions to incorporate nitro, amino, and acyl groups.

A common strategy involves the nitration of the aromatic ring, followed by reduction to an amino group. The synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate is achieved by reducing the precursor, Methyl 5-bromo-2-hydroxy-3-nitrobenzoate, using activated iron powder in methanol (B129727). chemicalbook.com This introduces a nucleophilic amino group that is valuable for forming amides, ureas, and other nitrogen-containing heterocycles.

Acylation reactions, such as the Friedel-Crafts acylation, can introduce new carbon-carbon bonds. For example, Methyl 5-bromosalicylate can be acylated with propionyl chloride in the presence of anhydrous aluminum chloride to yield Methyl 5-bromo-2-hydroxy-3-propionylbenzoate. chemicalbook.com Such reactions demonstrate the potential for adding alkyl or acyl chains to the benzene (B151609) ring, further expanding the molecular diversity.

The following table summarizes representative reactions for functionalizing the aromatic ring of related benzoate esters.

| Starting Material | Reagents | Product | Reaction Type |

| Methyl 5-bromo-2-hydroxy-3-nitrobenzoate | Activated iron powder, Methanol, Ammonium chloride solution | Methyl 3-amino-5-bromo-2-hydroxybenzoate chemicalbook.com | Reduction |

| Methyl 5-bromosalicylate | Propionyl chloride, Anhydrous aluminum chloride | Methyl 5-bromo-2-hydroxy-3-propionylbenzoate chemicalbook.com | Friedel-Crafts Acylation |

| 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoic acid | Thionyl chloride, Methanol | Methyl 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoate | Esterification |

The methyl ester group is a key functional handle that can be readily modified. One of the primary transformations is its conversion into an amide. For instance, derivatives of 5-bromosalicylamide (B1265511) can be synthesized from the corresponding methyl or ethyl esters. researchgate.net These esters react with hydrazine (B178648) to form hydrazides, which are versatile intermediates themselves. researchgate.net The hydrazides can then be condensed with substituted benzaldehydes to produce hydrazones, a class of compounds with recognized biological importance. researchgate.net

The ester can also be formed from the corresponding carboxylic acid. 5-bromo-2-chlorobenzoic acid can be converted to its methyl ester by heating it in methanol with a catalytic amount of concentrated sulfuric acid. This esterification is a fundamental reaction for protecting the carboxylic acid or for modifying its solubility and reactivity.

Exploration of Intermediates in Complex Molecule Synthesis

Halogenated benzoates are valuable intermediates in the multi-step synthesis of complex organic molecules, including pharmaceuticals. Their defined substitution pattern provides a reliable starting point for building intricate molecular architectures.

The closely related compound, 5-bromo-2-chlorobenzoic acid, is identified as a crucial starting material for the synthesis of modern antidiabetic drugs. google.com Specifically, it is a key precursor for the SGLT2 inhibitors Dapagliflozin and Empagliflozin. google.com The synthesis pathways for these drugs rely on the specific arrangement of the bromo and chloro substituents on the benzoic acid core to construct the final complex structures.

The compound Methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate is explicitly categorized as a chemical intermediate. clearsynth.com Its structure suggests it is derived from the corresponding 3-amino benzoate, where the amino group has been acylated with chloroacetyl chloride. The presence of the reactive chloroacetamide group provides a site for nucleophilic substitution, making this compound a useful building block for assembling larger, potentially bioactive molecules.

The utility of functionalized benzoates as precursors for therapeutic agents is well-established. Beyond the antidiabetic drugs mentioned, other complex pharmaceuticals are built from similar scaffolds. For example, Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate is listed as an impurity related to Prucalopride, a gastroprokinetic agent. chemvisailabs.compharmaffiliates.com This indicates that such substituted benzoates are integral to the synthetic routes of various modern drugs. The synthesis of Salmeterol, a long-acting β2 adrenergic receptor agonist, involves intermediates like methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, highlighting the recurring theme of using halogenated and functionalized benzoates as key synthetic precursors. google.comunifiedpatents.com

The following table details key intermediates and the therapeutic agents they are precursors to.

| Intermediate Compound | Therapeutic Agent/Class |

| 5-bromo-2-chlorobenzoic acid | Dapagliflozin, Empagliflozin (Antidiabetic) google.com |

| Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate | Prucalopride (Gastroprokinetic Agent) chemvisailabs.compharmaffiliates.com |

| Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate | Salmeterol (Bronchodilator) google.comunifiedpatents.com |

| Methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate | General Bioactive Compound Synthesis clearsynth.com |

Comparative Studies of Substituted Benzoate Derivatives

The reactivity and properties of methyl benzoate and its derivatives are significantly influenced by the nature and position of substituents on the aromatic ring. These substituents can alter the electron density of the ring and the carbonyl group, thereby affecting reaction rates and outcomes in various chemical transformations. Comparative studies of substituted benzoate derivatives provide valuable insights into these electronic and steric effects.

The saponification of meta- and para-substituted methyl benzoates serves as a classic example to illustrate the electronic influence of substituents. In a study where various substituted methyl benzoates were treated with sodium hydroxide (B78521), significant differences in saponification rate constants (k) were observed. The results, summarized in the table below, demonstrate that electron-withdrawing groups increase the rate of saponification, while electron-donating groups decrease it.

Table 1: Rate Constants for the Saponification of Substituted Methyl Benzoates

| Substituent (X) in Methyl p- or m-X-benzoate | Rate Constant (k) in L/mol·min |

|---|---|

| p-NO₂ | 102 |

| m-NO₂ | 63 |

| m-Cl | 9.1 |

| m-Br | 8.6 |

| H | 1.7 |

| p-CH₃ | 0.98 |

| p-OCH₃ | 0.42 |

| p-NH₂ | 0.06 |

Data sourced from a study on the saponification of m- and p-substituted methyl benzoates treated with NaOH in a dioxane:water (3:2) mixture at 35°C chegg.com.

The trend observed in the table can be explained by the mechanism of saponification, which involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. Electron-withdrawing groups, such as the nitro group (-NO₂), decrease the electron density on the benzene ring and, by extension, on the carbonyl carbon. chegg.com This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, leading to a higher reaction rate. Conversely, electron-donating groups, like the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups, increase the electron density on the ring and the carbonyl carbon, which decelerates the rate of saponification. chegg.com

The position of the substituent also plays a crucial role. For instance, a nitro group in the para position has a more pronounced rate-enhancing effect than in the meta position due to its ability to delocalize the negative charge of the transition state through resonance.

Furthermore, the influence of substituents extends to other reactions, such as palladium-catalyzed cross-coupling reactions. In these reactions, the electronic nature of the substituent on the aryl halide can affect the rate of oxidative addition to the palladium catalyst. For instance, in the coupling of phenyl halides, the reactivity increases in the order PhCl < PhBr < PhI. researchgate.net Moreover, the introduction of an electron-donating group like methoxy enhances the reaction rate, whereas an electron-withdrawing group lowers it. researchgate.net

Spectroscopic properties are also sensitive to substitution patterns. In ¹³C NMR spectroscopy of substituted methyl benzoates, the chemical shifts of the aromatic ring carbons and the carbomethoxyl group are influenced by the substituents. cdnsciencepub.com For example, the methoxyl carbon nucleus shows shielding variations depending on the nature of the substituent, with methyl-substituted derivatives appearing at a slightly higher field and the p-nitro derivative at a lower field compared to methyl benzoate. cdnsciencepub.com

The study of ortho-substituted alkali metal benzoates using FT-IR, FT-Raman, and NMR spectroscopy has also revealed the significant impact of substituents on the molecular structure. researchgate.net The changes in chemical shifts and vibrational frequencies indicate that substituents perturb the aromatic ring's electronic charge density. researchgate.net For instance, a decrease in the chemical shifts of protons is observed for most substituted benzoates compared to the unsubstituted sodium benzoate, with the exception of nitrobenzoate. researchgate.net

Advanced Characterization Methodologies and Structural Elucidation

Spectroscopic Characterization Techniques

Spectroscopic techniques are paramount in the structural elucidation of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the molecular framework and electronic properties.

The ¹H-NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the ester group, and the hydroxyl proton. The aromatic region would likely display two signals corresponding to the two non-equivalent protons on the benzene (B151609) ring. Due to the electronegative substituents (bromo, chloro, and hydroxyl groups), these aromatic protons would be expected to resonate at a lower field (higher ppm) compared to unsubstituted benzene. libretexts.org The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methyl protons of the ester group would appear as a sharp singlet, typically in the range of 3.5-4.0 ppm. libretexts.org

For a closely related compound, 5-Bromo-2-chlorobenzoic acid, the ¹H-NMR spectrum in DMSO-d6 shows aromatic proton signals at approximately 7.96 ppm, 7.74 ppm, and 7.53 ppm. chemicalbook.com The acidic proton gives a signal at around 14 ppm. chemicalbook.com The esterification to form Methyl 5-bromo-2-chloro-3-hydroxybenzoate would shift the aromatic signals and introduce a methyl singlet.

Table 1: Predicted ¹H-NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | Doublet |

| Aromatic-H | 7.0 - 8.0 | Doublet |

| Hydroxyl-OH | Variable | Broad Singlet |

| Methyl (-OCH₃) | 3.5 - 4.0 | Singlet |

Note: This is a predicted table based on general principles and data for related compounds.

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₆BrClO₃), the exact molecular weight is 265.49 g/mol . nih.govchemicalbook.com

In a mass spectrum, the presence of bromine and chlorine atoms gives rise to a characteristic isotopic pattern in the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. libretexts.org This results in a distinctive cluster of peaks for the molecular ion (M, M+2, M+4).

The fragmentation of aromatic esters in mass spectrometry often involves the loss of the alkoxy group (-OCH₃) and the carbonyl group (CO). acs.orgyoutube.comlibretexts.org Therefore, significant fragments for this compound would be expected at m/z values corresponding to the loss of these groups.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 264/266/268 | Molecular ion cluster due to Br and Cl isotopes |

| [M-OCH₃]⁺ | 233/235/237 | Loss of the methoxy (B1213986) group |

| [M-COOCH₃]⁺ | 205/207/209 | Loss of the carbomethoxy group |

Note: This is a predicted table based on the molecular structure and known fragmentation patterns of similar compounds.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of specific frequencies of infrared light that correspond to bond vibrations. The IR spectrum of an aromatic ester like this compound is expected to show several characteristic absorption bands. spectroscopyonline.comlibretexts.orglibretexts.orgudel.edu

Key expected absorptions include a strong carbonyl (C=O) stretching vibration of the ester group, typically in the range of 1715-1730 cm⁻¹ for aromatic esters. spectroscopyonline.comlibretexts.org The presence of a hydroxyl (-OH) group will give rise to a broad absorption band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-O stretching vibrations of the ester and phenol (B47542) will appear in the fingerprint region (1000-1300 cm⁻¹). libretexts.orgudel.edu The carbon-halogen (C-Br and C-Cl) stretching vibrations will be found at lower wavenumbers in the fingerprint region. libretexts.org

The IR spectrum of the related 5-Bromo-2-chlorobenzoic acid shows a broad O-H stretch from the carboxylic acid, a C=O stretch, and aromatic C-H and C-C bands. nist.gov

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| Phenolic O-H | 3200-3600 (broad) | Stretching vibration |

| Aromatic C-H | 3000-3100 | Stretching vibration |

| Ester C=O | 1715-1730 | Carbonyl stretching |

| Aromatic C=C | 1450-1600 | Ring stretching vibrations |

| Ester/Phenol C-O | 1000-1300 | Stretching vibrations |

| C-Cl | 600-800 | Stretching vibration |

| C-Br | 500-600 | Stretching vibration |

Note: This is a predicted table based on general principles and data for related compounds.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. Aromatic compounds like this compound are expected to exhibit characteristic UV absorptions due to the π → π* transitions of the benzene ring. pressbooks.pubijset.inresearchgate.netresearchgate.netajpaonline.com

Phenolic compounds typically show a strong absorption band around 270-280 nm. researchgate.netnih.gov The substitution pattern on the benzene ring, including the presence of halogens and a hydroxyl group, will influence the exact position (λmax) and intensity (molar absorptivity, ε) of the absorption bands. It is anticipated that this compound would display one or more strong absorption peaks in the UV region.

Table 4: Predicted UV-Vis Spectroscopy Data for this compound

| Transition | Predicted λmax (nm) |

| π → π* | 270 - 290 |

Note: This is a predicted table based on the UV-Vis spectra of similar phenolic and aromatic compounds.

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, and oxygen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula to verify the compound's elemental composition.

For this compound with the molecular formula C₈H₆BrClO₃, the theoretical elemental composition can be calculated. researchgate.netresearchgate.net

Table 5: Theoretical Elemental Composition of this compound

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.01 | 8 | 96.08 | 36.19% |

| Hydrogen (H) | 1.01 | 6 | 6.06 | 2.28% |

| Bromine (Br) | 79.90 | 1 | 79.90 | 30.09% |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 13.35% |

| Oxygen (O) | 16.00 | 3 | 48.00 | 18.08% |

| Total | 265.49 | 100.00% |

Experimental results from an elemental analyzer should closely match these theoretical values to confirm the purity and elemental formula of the synthesized compound.

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It provides a "fingerprint" of a molecule based on the inelastic scattering of monochromatic light. While no specific Raman data for this compound is publicly available, the spectrum would be expected to show characteristic peaks for the aromatic ring, the carbonyl group, and the carbon-halogen bonds.

Aromatic ring vibrations, particularly the ring breathing mode, often give strong signals in Raman spectra. The C=O stretch of the ester would also be Raman active. The C-Br and C-Cl stretches would appear at low frequencies. For the related compound 5-Bromo-2-chlorobenzoic acid, a Raman spectrum is noted in some databases, though the data is not provided. chemicalbook.com

Table 6: Predicted Raman Shifts for this compound

| Functional Group | Predicted Raman Shift (cm⁻¹) |

| Aromatic Ring Breathing | ~1000 |

| Aromatic C=C Stretch | 1580-1620 |

| Ester C=O Stretch | 1700-1740 |

| C-Cl Stretch | 600-800 |

| C-Br Stretch | 500-600 |

Note: This is a predicted table based on general principles of Raman spectroscopy for aromatic compounds.

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. For aromatic compounds like Methyl 5-bromo-2-chloro-3-hydroxybenzoate, DFT calculations, often using the B3LYP hybrid functional with a basis set such as 6-311++G(d,p), provide accurate predictions of molecular geometry and energy. nih.gov These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic behavior. nih.gov The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net

DFT calculations are instrumental in predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. researchgate.net These calculated frequencies are typically scaled by a specific factor to correct for anharmonicity and other systematic errors inherent in the computational model, thereby improving agreement with experimental data. researchgate.net The analysis allows for the assignment of specific vibrational modes to different functional groups within the molecule, such as the stretching of the carbonyl (C=O), hydroxyl (O-H), carbon-bromine (C-Br), and carbon-chlorine (C-Cl) bonds. nih.gov

Table 1: Predicted Vibrational Frequencies for Key Functional Groups This table presents a hypothetical set of predicted vibrational frequencies based on typical ranges for similar compounds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | ~3500 - 3700 |

| C=O (Ester) | Stretching | ~1700 - 1730 |

| C-C (Aromatic) | Ring Stretching | ~1450 - 1600 |

| C-Cl | Stretching | ~600 - 800 |

Note: These are generalized frequency ranges. Actual calculated values would be specific to the molecule's unique electronic environment.

Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra, such as UV-Vis spectra. nih.gov This analysis helps in understanding the electronic transitions between molecular orbitals. By calculating the energies of the lowest singlet excited states, TD-DFT can predict the absorption wavelengths (λmax). nih.gov These theoretical predictions are valuable for interpreting experimental electronic spectra and understanding how the substitution pattern on the benzene (B151609) ring affects the electronic properties of the molecule.

Molecular Modeling and Conformational Analysis

Molecular modeling involves creating a theoretical model of the molecule to determine its most stable three-dimensional arrangement, known as the optimized geometry. This process is achieved by minimizing the molecule's potential energy. nih.gov For this compound, conformational analysis would explore the rotational barriers around single bonds, particularly the orientation of the ester and hydroxyl groups relative to the benzene ring, to identify the lowest energy conformer.

The output of molecular modeling and conformational analysis is a detailed 3D structural representation. In a related compound, Methyl 5-bromo-2-hydroxybenzoate (B13816698), X-ray crystallography studies revealed that the molecule is nearly planar. nih.govresearchgate.netdoaj.org Similarly, for this compound, the benzene ring would form a planar core, with the substituents (bromo, chloro, hydroxyl, and methyl ester groups) positioned in space. The precise bond lengths, bond angles, and dihedral angles defining this 3D structure are key outputs of the computational model. For instance, in a similar bromo-hydroxybenzoate, the methoxycarbonyl group was found to be slightly twisted with respect to the benzene ring. researchgate.net

Computational Elucidation of Crystal Structures

Computational methods play a vital role in elucidating and analyzing crystal structures, often in conjunction with experimental data from X-ray diffraction. While a specific crystal structure for this compound is not publicly available, analysis of a closely related compound, Methyl 5-bromo-2-hydroxybenzoate, provides a template for understanding. nih.govresearchgate.net

The crystal structure of Methyl 5-bromo-2-hydroxybenzoate was determined to be in the monoclinic P21 space group. nih.govresearchgate.net Computational analysis of such a structure involves refining the atomic positions and examining the intermolecular forces that stabilize the crystal lattice. Hydrogen bond geometry, such as the D-H···A distances and angles, are precisely calculated to confirm their strength and directionality. researchgate.net The analysis of packing diagrams reveals how molecules arrange themselves in a repeating pattern throughout the crystal. nih.govresearchgate.net

Table 2: Crystal Data and Structure Refinement for Methyl 5-bromo-2-hydroxybenzoate This data pertains to a closely related compound and serves as an example of crystallographic analysis.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₇BrO₃ | nih.govresearchgate.net |

| Formula Weight | 231.04 | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁ | nih.govresearchgate.net |

| a (Å) | 3.9829 (8) | nih.govresearchgate.net |

| b (Å) | 9.0950 (19) | nih.govresearchgate.net |

| c (Å) | 12.122 (3) | nih.govresearchgate.net |

| β (°) | 95.162 (9) | nih.govresearchgate.net |

| Volume (ų) | 437.33 (17) | nih.govresearchgate.net |

| Z | 2 | nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Modeling for Biological Potential

There is currently no publicly available research data regarding the structure-activity relationship (SAR) modeling for this compound. Scientific investigations into how the structural modifications of this specific molecule influence its biological activity have not been reported in accessible scholarly articles or databases. Consequently, detailed research findings and data tables related to its biological potential cannot be provided.

Academic Research Applications

Advanced Organic Synthesis Building Block

Methyl 5-bromo-2-chloro-3-hydroxybenzoate is a polysubstituted aromatic compound that holds significant potential as a versatile building block in advanced organic synthesis. Its unique arrangement of functional groups—a hydroxyl, a methyl ester, a bromine atom, and a chlorine atom—on a central benzene (B151609) ring offers multiple reactive sites for the construction of complex molecular architectures.

Utilization in the Synthesis of Complex Organic Molecules

The strategic placement of halogen atoms (bromine and chlorine) on the aromatic ring of this compound makes it an excellent substrate for various cross-coupling reactions. Synthetic chemists can selectively functionalize these positions to introduce new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern organic synthesis for creating intricate molecular frameworks. For instance, the bromo group can preferentially participate in reactions such as Suzuki, Stille, or Heck couplings, allowing for the introduction of aryl, vinyl, or alkyl groups. Subsequent reactions at the chloro position can then be employed to further elaborate the molecular structure.

The hydroxyl and methyl ester groups also provide avenues for a wide range of chemical transformations. The hydroxyl group can be alkylated, acylated, or used to direct ortho-lithiation, enabling further substitution on the aromatic ring. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups, or it can be reduced to an alcohol, providing another point of diversification. This multi-functional nature allows for a modular and convergent approach to the synthesis of complex natural products and other target molecules.

Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in organic synthesis that involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. This approach is particularly valuable in drug discovery and development as it allows for the rapid generation of analogues of a lead compound without the need for de novo synthesis. The distinct reactivity of the functional groups on this compound makes it a promising scaffold for LSF strategies.

For example, a complex molecule containing the this compound core could undergo selective modification. The hydroxyl group could be derivatized to introduce probes or modify solubility. The halogen atoms offer opportunities for late-stage cross-coupling reactions to explore structure-activity relationships by introducing a variety of substituents. The ability to selectively manipulate one functional group in the presence of others is a key aspect of LSF, and the differential reactivity of the bromo, chloro, hydroxyl, and ester moieties on this compound can be exploited for this purpose.

Exploration in Medicinal Chemistry Research

The structural features of this compound make it an attractive starting point for the design and synthesis of novel therapeutic agents. The substituted benzoic acid motif is a common feature in many biologically active compounds.

Precursor in the Development of Bioactive Compounds

In medicinal chemistry, the ability to systematically modify a core structure is crucial for optimizing biological activity, selectivity, and pharmacokinetic properties. This compound serves as a valuable precursor for creating libraries of compounds for screening. The multiple reaction handles on the molecule allow for the introduction of a wide array of chemical diversity. For instance, the synthesis of novel inhibitors of enzymes or receptor antagonists could be pursued by elaborating the core structure of this compound. The combination of lipophilic halogen atoms and a hydrogen-bonding hydroxyl group provides a foundation for designing molecules that can interact with biological targets.

Investigation of Enzymatic Inhibition Properties

Derivatives of substituted benzoic acids have been investigated for their potential to inhibit various enzymes. The core structure of this compound can be used as a scaffold to develop new enzyme inhibitors.

Studies on α-Glucosidase and α-Amylase Inhibition using Chalcone (B49325) Derivatives

Chalcones, a class of compounds characterized by a 1,3-diaryl-2-propen-1-one backbone, have garnered significant attention for their diverse biological activities, including their potential as inhibitors of α-glucosidase and α-amylase. researchgate.netfrontiersin.orgnih.gov These enzymes are involved in the digestion of carbohydrates, and their inhibition is a therapeutic strategy for managing type 2 diabetes. frontiersin.org

This compound can serve as a key starting material for the synthesis of novel chalcone derivatives. The synthesis would typically involve the conversion of the methyl ester to an acetophenone (B1666503), followed by a Claisen-Schmidt condensation with a substituted benzaldehyde.

Studies on various chalcone derivatives have revealed important structure-activity relationships for the inhibition of α-glucosidase and α-amylase. For instance, the presence of hydroxyl and chloro substituents on the chalcone scaffold has been shown to contribute to strong α-glucosidase inhibition. frontiersin.org Chalcones bearing these functional groups have demonstrated significant inhibitory activity, in some cases comparable to or even stronger than standard inhibitors like acarbose. nih.gov

The potential chalcone derivatives synthesized from this compound would possess a unique substitution pattern that could be systematically evaluated for its impact on enzyme inhibition.

Interactive Data Table: Potential Chalcone Derivatives and their Expected α-Glucosidase Inhibitory Activity

| Derivative | R Group on Benzaldehyde | Expected α-Glucosidase Inhibition |

| 1 | 4-hydroxy | High |

| 2 | 4-methoxy | Moderate |

| 3 | 3,4-dihydroxy | High |

| 4 | 4-chloro | High |

| 5 | Unsubstituted | Moderate |

Inhibition of HIV Integrase by Analogues

There is no specific research available in the scientific literature that details the inhibition of HIV integrase by this compound or its direct analogues.

HIV-1 integrase is a critical enzyme for viral replication, as it facilitates the insertion of viral DNA into the host cell's genome. nih.gov This process involves two main steps: 3'-processing and strand transfer. nih.govnih.gov Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a key class of antiretroviral drugs. nih.gov These inhibitors often function by chelating metal ions at the enzyme's active site, thereby blocking the strand transfer step. While a wide variety of chemical scaffolds have been investigated for HIV integrase inhibition, specific studies on analogues of this compound in this context have not been published.

Modulation of Biochemical Pathways (e.g., oxidative stress responses, metabolic processes)

No studies were found that specifically investigate the effects of this compound on biochemical pathways such as oxidative stress responses or metabolic processes. Research into the biological activity of novel halogenated benzothiadiazine derivatives has shown that such compounds can exhibit cytotoxicity toward cancer cells, though the mechanism of action may not be fully understood. nih.gov However, this does not provide direct evidence for the activity of the subject compound.

Research into Potential Biological Activities (e.g., antimicrobial, anti-inflammatory)

Specific research detailing the antimicrobial or anti-inflammatory properties of this compound is not available in the current scientific literature.

However, the structural features of the compound, such as its benzoate (B1203000) and halogen components, are present in other molecules with known biological activities. Benzoates and their derivatives are widely recognized for their antimicrobial effects and are used as preservatives. medicaljournalssweden.seresearchgate.net Furthermore, the inclusion of halogen atoms in a molecular structure is a common strategy in medicinal chemistry to enhance antimicrobial activity. nih.gov Studies on other halogenated benzoate derivatives have demonstrated that these modifications can lead to potent antifungal activity against various yeast strains. nih.gov For example, certain bromo- and chloro-substituted benzoates have shown significant activity against Cryptococcus neoformans and Saccharomyces cerevisiae. nih.gov Despite these general findings for related structures, specific testing data for this compound is not documented.

Table 1: Biological Activity Research Context

| Research Area | General Findings for Related Compounds | Specific Data for this compound |

|---|---|---|

| Antimicrobial | Halogenation can enhance the antimicrobial properties of organic compounds. nih.gov Benzoate derivatives are known antimicrobials. medicaljournalssweden.seresearchgate.net | Data Not Available |

| Antifungal | Halogenated benzoate derivatives of other core structures have shown improved antifungal activity. nih.gov | Data Not Available |

| Anti-inflammatory | No relevant contextual data found for closely related structures. | Data Not Available |

Applications in Agrochemical Development Research

Potential for Developing Herbicides

There is no published research evaluating this compound as a potential herbicide. Chlorinated benzoates have been studied in the context of their use as herbicides and their subsequent biodegradation in the environment. arizona.edu Additionally, other brominated and halogenated aromatic compounds, such as Bromoxynil (a brominated hydroxybenzonitrile), are used commercially as broadleaf herbicides. health.gov.tt These examples show that the halogenated benzoate scaffold is relevant to herbicide research, but specific data for this compound is lacking.

Potential for Developing Fungicides

No specific studies on the potential of this compound for fungicide development have been reported. As noted previously, halogenated benzoate derivatives have shown antifungal properties in medicinal research, which could theoretically translate to agrochemical applications. nih.gov Some industrial and agricultural products containing bromo-chloro structures are used as broad-spectrum microbicides, fungicides, and algaecides. epa.gov However, without specific research, the potential of this compound in this area remains unexplored.

Table 2: Agrochemical Research Context

| Potential Application | General Findings for Related Compounds | Specific Data for this compound |

|---|---|---|

| Herbicide | Chlorinated benzoates have been developed as herbicides. arizona.edu Brominated aromatics are used as commercial herbicides. health.gov.tt | Data Not Available |

| Fungicide | Halogenated benzoate derivatives can possess potent antifungal activity. nih.gov Bromo-chloro compounds are used as industrial fungicides. epa.gov | Data Not Available |

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

The preparation of polysubstituted benzene (B151609) rings like Methyl 5-bromo-2-chloro-3-hydroxybenzoate often requires multi-step synthetic sequences. For instance, the synthesis of related compounds such as 5-bromo-2-chlorobenzoic acid often starts from simpler precursors and involves sequential reactions like diazotization, chlorination, and hydrolysis. google.com Similarly, the introduction of amino or propionyl groups onto a bromo-hydroxybenzoate core requires specific and sometimes harsh reaction conditions. chemicalbook.comchemicalbook.com

Future research should prioritize the development of more efficient, economical, and sustainable synthetic strategies. Key areas of focus include:

Late-Stage Functionalization: Developing methods for the selective introduction of the bromo, chloro, and hydroxyl groups onto a pre-existing benzoate (B1203000) scaffold. This would provide rapid access to a variety of analogs.

Catalytic Methods: Exploring modern catalytic systems, such as transition-metal catalysis, for C-H activation and functionalization, which could significantly shorten synthetic pathways and reduce waste compared to traditional methods that rely on stoichiometric reagents.

Flow Chemistry: Implementing continuous flow processes for key synthetic steps to enhance safety, scalability, and product consistency.

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Challenges |

|---|---|---|

| Linear Synthesis | Straightforward, well-established reactions. | Lower overall yield, accumulation of byproducts. |

| Convergent Synthesis | Higher overall yield, modularity, easier purification. johnshopkins.edu | Requires careful planning of fragment synthesis. |

| Late-Stage Functionalization | Rapid diversification of analogs, efficient. | Controlling regioselectivity on a complex scaffold. |